molecular formula C18H21NO4 B075530 Buphanidrine CAS No. 1162-10-3

Buphanidrine

Cat. No.: B075530
CAS No.: 1162-10-3
M. Wt: 315.4 g/mol
InChI Key: RNEXSBPDDRJJIY-BKGUAONASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buphanidrine is a bioactive alkaloid compound found in certain plant species, particularly in the bulbs of Boophone disticha. This compound has garnered interest due to its potential therapeutic properties, including cytotoxic effects against cancerous cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buphanidrine typically involves the extraction from natural sources, such as Boophone disticha. The bulbs are separated, washed, and air-dried before being pulverized into a powder. The powder is then subjected to solvent extraction using chloroform, acetone, or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction processes, utilizing advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Buphanidrine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, in an alcoholic solvent.

    Substitution: Halogenating agents like chlorine or bromine, under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Buphanidrine has a wide range of scientific research applications:

Mechanism of Action

Buphanidrine exerts its effects primarily through its interaction with cellular targets involved in cell proliferation and apoptosis. It is known to induce cytotoxicity in cancer cells by disrupting cellular processes and triggering programmed cell death .

Comparison with Similar Compounds

Similar Compounds

    Buphanine: Another alkaloid found in Boophone disticha with similar cytotoxic properties.

    Crinamidine: An alkaloid with known cytotoxic effects against cancer cells.

Uniqueness

Buphanidrine is unique due to its specific molecular structure and the particular pathways it targets in cancer cells. Its distinct mechanism of action and the specific cellular responses it induces set it apart from other similar compounds .

Properties

CAS No.

1162-10-3

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(1S,13R,15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene

InChI

InChI=1S/C18H21NO4/c1-20-11-3-4-18-5-6-19(15(18)7-11)9-12-13(18)8-14-17(16(12)21-2)23-10-22-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3/t11-,15+,18+/m0/s1

InChI Key

RNEXSBPDDRJJIY-BKGUAONASA-N

SMILES

COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1

Isomeric SMILES

CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1

Canonical SMILES

COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1

Key on ui other cas no.

1162-10-3

Synonyms

buphanidrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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